molecular formula C7H5BrF2 B1349066 3,4-Difluorobenzyl bromide CAS No. 85118-01-0

3,4-Difluorobenzyl bromide

Cat. No.: B1349066
CAS No.: 85118-01-0
M. Wt: 207.01 g/mol
InChI Key: JJIFTOPVKWDHJI-UHFFFAOYSA-N
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Description

3,4-Difluorobenzyl bromide is an organic compound with the molecular formula C7H5BrF2 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and two fluorine atoms at the 1 and 2 positions

Scientific Research Applications

3,4-Difluorobenzyl bromide has several applications in scientific research:

Mechanism of Action

Target of Action

3,4-Difluorobenzyl bromide, also known as 4-(Bromomethyl)-1,2-difluorobenzene or 3,4-difluorobenzylbromide, is primarily used as a building block in organic synthesis . It serves as a benzyl protecting group for hydroxyl and amino groups . The primary targets of this compound are therefore the hydroxyl and amino groups present in various organic compounds .

Mode of Action

The compound interacts with its targets (hydroxyl and amino groups) through a process known as alkylation . In this process, the bromine atom in the this compound molecule is replaced by the target group, resulting in the formation of a new carbon-oxygen or carbon-nitrogen bond .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific organic compound it is reacting with. In general, the compound plays a crucial role in the synthesis of various bioactive molecules and drug molecules .

Result of Action

The primary result of the action of this compound is the protection of hydroxyl and amino groups during organic synthesis . This allows for selective reactions to occur at other sites on the organic compound, thereby facilitating the synthesis of complex organic molecules .

Action Environment

The action of this compound is influenced by various environmental factors such as temperature, solvent, and the presence of a catalyst . For instance, the reaction typically occurs in an organic solvent and may require heating . The stability of the compound can also be affected by exposure to light, heat, and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluorobenzyl bromide typically involves the bromination of 1,2-difluorotoluene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluorobenzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.

    Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: 1,2-difluorobenzoic acid or 1,2-difluorobenzaldehyde.

    Reduction: 1,2-difluorotoluene.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Difluorobenzyl bromide is unique due to the presence of both bromine and fluorine substituents on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

4-(bromomethyl)-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIFTOPVKWDHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70234239
Record name 4-(Bromomethyl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70234239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85118-01-0
Record name 3,4-Difluorobenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85118-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-1,2-difluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Bromomethyl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70234239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-1,2-difluorobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3,4-difluorobenzyl bromide in the synthesis of the liquid crystal compound described in the research paper?

A1: this compound serves as a crucial building block in the multi-step synthesis of the target liquid crystal compound, 1,2-difluoro-[2-(trans,trans-4′-propylbicyclohexyl)ethyl]benzene []. The synthesis involves a coupling reaction where this compound reacts with an intermediate Grignard reagent. This reaction introduces the difluorobenzene moiety into the final liquid crystal molecule, potentially influencing its physical and chemical properties.

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